Capsiconiate

Beschreibung

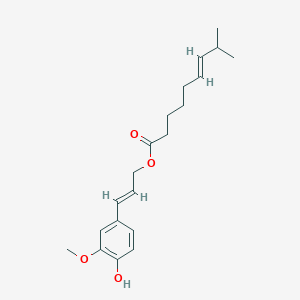

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWSMOFWZCBFSU-OAMUUVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Capsiconiate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsiconiate, a non-pungent capsaicin analog, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide delineates the molecular mechanism of action of this compound, providing a comprehensive overview of its interaction with TRPV1, the subsequent intracellular signaling cascade, and a comparative analysis with its pungent counterpart, capsaicin. This document includes a compilation of available quantitative data, detailed experimental methodologies for assessing TRPV1 activation, and visual representations of the key pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is a naturally occurring coniferyl ester found in certain varieties of pepper plants. Unlike capsaicin, the compound responsible for the pungency of chili peppers, this compound does not elicit a burning sensation. This characteristic has made it an attractive molecule for researchers exploring the therapeutic potential of TRPV1 activation without the adverse sensory effects. The primary molecular target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1] TRPV1 acts as a polymodal sensor, responding to various stimuli including noxious heat, acidic conditions, and endogenous and exogenous chemical ligands.[1] Activation of TRPV1 is implicated in a range of physiological processes, including pain perception, inflammation, and thermoregulation.

Molecular Target: The TRPV1 Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a transmembrane protein that forms a homo-tetrameric ion channel. Each subunit of the channel consists of six transmembrane domains (S1-S6) with a pore-forming loop between S5 and S6. The binding of agonists like this compound is believed to occur in a specific pocket formed by several transmembrane domains.

Mechanism of Action of this compound

The principal mechanism of action of this compound is its function as a TRPV1 agonist. The binding of this compound to the TRPV1 receptor induces a conformational change in the channel protein, leading to its opening. This allows for the influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.[1]

Signaling Pathway

The influx of cations, particularly Ca2+, triggers a cascade of intracellular signaling events:

-

Depolarization: The influx of positively charged ions leads to the depolarization of the neuronal membrane.

-

Action Potential Generation: If the depolarization reaches the threshold potential, it initiates an action potential, which propagates along the neuron, transmitting a signal to the central nervous system.

-

Calcium-Mediated Signaling: The increase in intracellular Ca2+ concentration acts as a second messenger, activating various downstream signaling pathways. This can lead to the release of neurotransmitters and neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the sensory nerve endings.[1]

-

Desensitization: Prolonged or repeated exposure to TRPV1 agonists, including capsaicin and likely this compound, can lead to a state of desensitization. In this state, the channel becomes less responsive to further stimulation. This phenomenon is thought to be mediated by Ca2+-dependent mechanisms, including the activation of phosphatases that dephosphorylate the channel, and is a key rationale for the use of TRPV1 agonists in pain relief.

Quantitative Data

The following table summarizes the available quantitative data for this compound and provides a comparison with the well-characterized TRPV1 agonist, capsaicin.

| Compound | Parameter | Value | Species/System | Reference |

| This compound | EC50 | 3.2 µM | Human TRPV1 expressed in HEK293 cells | [Source for EC50 value] |

| Capsaicin | EC50 | Sub-micromolar range | Rat Dorsal Root Ganglia | [2] |

| Capsaicin | Association Constant (Ka) | In the order of 106 M-1 | Wildtype TRPV1 | [3][4] |

Experimental Protocols

Intracellular Calcium Imaging Assay for TRPV1 Agonist Activity

This protocol describes a common method for determining the agonist activity of compounds like this compound at the TRPV1 receptor by measuring changes in intracellular calcium concentration using a fluorescent indicator.[5][6][7]

5.1.1. Materials

-

HEK293 cells stably or transiently transfected with the human TRPV1 gene.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Poly-D-lysine coated 96-well black-walled, clear-bottom microplates.

-

Fluo-4 AM or Fura-2 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

This compound and capsaicin stock solutions (in DMSO).

-

Ionophore (e.g., Ionomycin) as a positive control for maximal calcium influx.

-

TRPV1 antagonist (e.g., capsazepine) for specificity control.

-

Fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system.

5.1.2. Procedure

-

Cell Culture and Plating:

-

Culture TRPV1-expressing HEK293 cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the wells and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound and capsaicin in HBSS from the stock solutions.

-

Place the 96-well plate in the fluorescence reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Add the test compounds (this compound, capsaicin) to the respective wells. For antagonist controls, pre-incubate with the antagonist before adding the agonist.

-

Immediately begin recording the fluorescence intensity over time. For Fluo-4, excitation is typically at 488 nm and emission at 520 nm. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm with emission at 510 nm.

-

After the response to the agonist has peaked and started to decline, add a saturating concentration of a calcium ionophore (e.g., ionomycin) to determine the maximal fluorescence response.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as a ratio (F/F0) where F is the fluorescence at a given time point and F0 is the baseline fluorescence. For ratiometric dyes like Fura-2, the ratio of the fluorescence at the two excitation wavelengths is calculated.

-

The peak fluorescence response for each concentration of the agonist is determined.

-

The data are normalized to the maximal response (e.g., response to a saturating concentration of capsaicin or ionomycin).

-

A dose-response curve is generated by plotting the normalized response against the logarithm of the agonist concentration.

-

The EC50 value is calculated by fitting the dose-response curve to a sigmoidal function (e.g., the Hill equation).

-

References

- 1. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Activation of the TRPV1 Receptor by Capsiconiate and Related Vanilloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and a variety of chemical ligands.[1][2] This receptor is predominantly expressed in primary sensory neurons, making it a key player in pain sensation and neurogenic inflammation.[3] Among the most well-studied activators of TRPV1 are vanilloids, a class of compounds characterized by a vanillyl group. The most prominent of these is capsaicin, the pungent component of chili peppers. Capsiconiate, a coniferyl ester isolated from plants of the Solanaceae family, is also recognized as a TRPV1 agonist.[4] Due to their structural similarities, the mechanism of action of this compound is expected to closely mirror that of capsaicin. This guide provides a detailed technical overview of the TRPV1 activation pathway by these vanilloids, with a focus on the well-documented actions of capsaicin as a proxy for understanding this compound.

The TRPV1 Receptor and Ligand Binding

TRPV1 is a homotetrameric membrane protein, with each subunit comprising six transmembrane helices (S1-S6) and a pore-forming loop between S5 and S6.[1] The binding site for capsaicin and other vanilloids is located in a pocket formed by the transmembrane segments of the channel.[5][6] The binding process is mediated by a combination of hydrogen bonds and van der Waals interactions.[5] Specifically, the vanillyl head and amide neck of the capsaicin molecule form hydrogen bonds with key residues in the binding pocket, while the aliphatic tail engages in van der Waals interactions.[7] This binding event stabilizes the open conformation of the TRPV1 channel.[5]

The this compound-Induced TRPV1 Activation Pathway

The activation of the TRPV1 receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary event is the influx of cations, predominantly calcium (Ca2+) and sodium (Na+), through the opened channel pore.[1][8] This influx leads to depolarization of the neuronal membrane, which can trigger an action potential and the sensation of pain. The subsequent increase in intracellular Ca2+ concentration acts as a second messenger, initiating several downstream signaling pathways.

Key downstream signaling pathways include:

-

Phospholipase C (PLC) Pathway: Increased intracellular Ca2+ can activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] DAG can then activate Protein Kinase C (PKC).

-

Protein Kinase C (PKC) and Protein Kinase A (PKA) Activation: Both PKC and PKA can phosphorylate the TRPV1 receptor, leading to its sensitization, which lowers the threshold for activation by other stimuli.[10]

-

Calcineurin-Mediated Desensitization: Prolonged elevation of intracellular Ca2+ activates the phosphatase calcineurin, which dephosphorylates the TRPV1 channel, leading to its desensitization.[11] This is a key mechanism behind the analgesic effects of topical capsaicin.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway has also been implicated in the modulation of TRPV1 activity and trafficking to the plasma membrane.

This compound-Induced TRPV1 Signaling Pathway

Quantitative Data for Vanilloid-TRPV1 Interaction

Due to the limited availability of specific quantitative data for this compound, the following table summarizes key parameters for the well-studied analogue, capsaicin. These values provide a strong reference point for the expected potency and efficacy of this compound.

| Parameter | Value | Species | Assay Method | Reference |

| EC50 | 0.053 ± 0.006 µM | Rat | Electrophysiology | [12] |

| 0.053 ± 0.0043 µM | Rat | Electrophysiology | [12] | |

| 0.092 ± 0.01 µM | Rat | Electrophysiology | [12] | |

| 0.440 ± 0.066 µM | Rat | Electrophysiology | [12][13] | |

| 1.56 ± 0.13 µM | Human | Electrophysiology | [14] | |

| 2.2 ± 1.2 µM | CHO cells | Electrophysiology | [15] | |

| Binding Affinity (Ka) | ~106 M-1 | Mouse | Electrophysiology | [6][16] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of vanilloids with the TRPV1 receptor. These protocols are generally applicable for studying agonists like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel upon activation.

Objective: To measure capsaicin-evoked currents in TRPV1-expressing cells.

Cell Culture:

-

HEK293 or CHO cells are commonly used for heterologous expression of TRPV1.

-

Cells are cultured under standard conditions (e.g., DMEM/F12 medium with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO2).

-

Transient or stable transfection with a plasmid encoding TRPV1 is performed.[15]

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 1 MgSO4, 2.5 CaCl2, 10 glucose, 10 HEPES, pH 7.4.[15]

-

Internal (Pipette) Solution (in mM): 100 CsF, 40 CsCl, 5 NaCl, 0.5 EGTA, 10 HEPES, pH 7.2.[15]

Procedure:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope.

-

Glass micropipettes with a resistance of 3-6 MΩ are filled with the internal solution and positioned to form a high-resistance seal with the cell membrane (giga-seal).

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

This compound or capsaicin is applied to the cell via a perfusion system at various concentrations.

-

The resulting inward currents are recorded and analyzed.

Whole-Cell Patch-Clamp Workflow

Calcium Imaging Assay

This method measures the increase in intracellular calcium concentration upon TRPV1 activation using fluorescent indicators.

Objective: To monitor intracellular Ca2+ signals in TRPV1-expressing cells following agonist application.

Cell Culture:

-

TRPV1-expressing HEK293 cells are plated on glass coverslips.

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[17]

-

HEPES-buffered saline (HBS).

Procedure:

-

Cells are loaded with the fluorescent calcium indicator by incubation with the AM ester form of the dye.

-

After loading, cells are washed to remove excess dye.

-

The coverslip with the loaded cells is placed in a perfusion chamber on a fluorescence microscope.

-

A baseline fluorescence is recorded.

-

This compound or capsaicin is applied to the cells.

-

The change in fluorescence intensity, corresponding to the change in intracellular Ca2+ concentration, is recorded over time.

Calcium Imaging Workflow

Conclusion

This compound, as a structural analogue of capsaicin, is a potent activator of the TRPV1 receptor. The activation mechanism involves direct binding to the channel, leading to an influx of cations and the initiation of a complex network of intracellular signaling pathways. While specific quantitative data for this compound remains to be extensively documented, the wealth of information available for capsaicin provides a robust framework for understanding its pharmacological effects. The experimental protocols detailed in this guide are standard methods for characterizing the activity of vanilloid compounds at the TRPV1 receptor and can be readily applied to further investigate the specific properties of this compound for its potential therapeutic applications in pain management and other areas.

References

- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]

- 3. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labshake.com [labshake.com]

- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of capsaicin receptor TRPV1-mediated toxicity in pain-sensing neurons focusing on the effects of Na(+)/Ca(2+) fluxes and the Ca(2+)-binding protein calretinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]

- 13. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

The Pharmacology of Capsiconiate: A Technical Guide for Researchers

Abstract

Capsiconiate, a non-pungent capsaicin analog found in CH-19 Sweet peppers, has garnered significant interest within the scientific community for its potential therapeutic applications. Like its pungent counterpart, this compound exerts its pharmacological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth overview of the pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, available pharmacokinetic and pharmacodynamic data, and relevant experimental methodologies. Due to the limited availability of specific data for this compound, this guide leverages the extensive research on capsaicin as a reference, clearly indicating where such analogous data is used.

Introduction

Capsaicin, the compound responsible for the pungency of chili peppers, has long been studied for its analgesic and metabolic effects.[1] However, its pronounced pungency often limits patient compliance and therapeutic utility.[2] Capsinoids, including this compound and its close structural relative dihydrothis compound, offer a promising alternative. These non-pungent analogs share a similar mechanism of action by activating the TRPV1 receptor but without the characteristic burning sensation.[2] This guide focuses on the pharmacological profile of this compound, providing a comprehensive resource for its further investigation and potential clinical development.

Mechanism of Action

This compound, as a capsaicinoid, functions as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons and is involved in the transduction of noxious stimuli, including heat and inflammatory mediators.[4][5]

Upon binding to the TRPV1 receptor, this compound induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[4] This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system.[4] The initial activation of TRPV1 by agonists like capsaicin is responsible for the sensation of pain and heat.[5] However, prolonged or repeated activation leads to a state of desensitization, where the neuron becomes less responsive to further stimuli. This desensitization is the basis for the analgesic effects of TRPV1 agonists.[2]

The binding of capsaicinoids to TRPV1 occurs at a specific binding pocket on the intracellular side of the channel.[4] The interaction is mediated by hydrogen bonds and van der Waals forces.[4][6] While the precise binding interactions of this compound have not been as extensively studied as those of capsaicin, their structural similarity suggests a comparable binding mode.

Pharmacodynamics

The pharmacodynamic properties of a drug describe its effects on the body. For this compound, the primary pharmacodynamic effect is the activation and subsequent desensitization of the TRPV1 receptor. The potency of a TRPV1 agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximal response.

Table 1: Potency of this compound and Related Compounds on TRPV1

| Compound | EC50 (µM) | Source |

| Dihydrothis compound | 4.2 | [7] |

| This compound | 3.2 | [7] |

| Capsaicin | 0.1 - 2.2 | [8] |

Note: The EC50 values can vary depending on the experimental system and conditions.

Pharmacokinetics

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Detailed pharmacokinetic studies specifically on this compound are limited. However, studies on capsinoids, in general, provide valuable insights.

Orally administered capsinoids are believed to be rapidly hydrolyzed in the gastrointestinal tract to vanillyl alcohol and the corresponding fatty acid.[9] This rapid metabolism is thought to be the reason for their lack of pungency, as they are broken down before they can significantly interact with TRPV1 receptors in the mouth and throat. The primary metabolite, vanillyl alcohol, is then absorbed into the portal circulation.[9] Systemic exposure to intact capsinoids after oral administration appears to be minimal.[9]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. Therefore, the following protocols are based on established methods for studying capsaicin and other TRPV1 agonists and can be adapted for this compound.

In Vitro TRPV1 Activation Assay (Intracellular Calcium Measurement)

This assay measures the ability of a compound to activate TRPV1 channels expressed in a cell line (e.g., HEK293 or CHO cells) by monitoring the resulting increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

This compound (test compound)

-

Capsaicin (positive control)

-

Ionomycin (positive control for maximum calcium influx)

-

TRPV1 antagonist (e.g., capsazepine, negative control)

-

96-well black-walled, clear-bottom microplate

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: Culture HEK293-hTRPV1 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well microplate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Compound Addition: Use the automated injector to add the test compounds and controls to the wells.

-

Data Acquisition: Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence intensity reflects the influx of calcium upon TRPV1 activation. Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Extraction and Purification of Capsinoids from Capsicum

This protocol provides a general method for the extraction and purification of capsinoids, which can be adapted for the isolation of this compound.

Materials:

-

Dried and powdered Capsicum fruit (e.g., CH-19 Sweet)

-

Extraction solvent (e.g., ethanol, acetone, or supercritical CO₂)

-

Silica gel for column chromatography

-

Mobile phase solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

-

Extraction: Extract the powdered Capsicum material with the chosen solvent. For solvent extraction, this can be done by maceration or Soxhlet extraction.[10][11] For supercritical fluid extraction, use appropriate temperature and pressure conditions.

-

Solvent Evaporation: Concentrate the resulting extract using a rotary evaporator to obtain the oleoresin.[10]

-

Chromatographic Purification:

-

Perform initial purification of the oleoresin using silica gel column chromatography with a suitable mobile phase gradient to separate the capsinoids from other components.

-

Further purify the capsinoid-containing fractions using preparative HPLC to isolate individual capsinoids like this compound.

-

-

Analysis and Identification: Analyze the purified fractions using analytical HPLC and characterize the structure of the isolated compounds using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathways and Visualizations

The activation of TRPV1 by this compound initiates a downstream signaling cascade. The following diagrams, generated using the DOT language, illustrate the key pathways.

Conclusion and Future Directions

This compound presents a compelling profile as a non-pungent TRPV1 agonist with potential therapeutic applications in analgesia and metabolic regulation. While current knowledge is largely extrapolated from studies on capsaicin and other capsinoids, the available data suggests a similar mechanism of action centered on TRPV1 activation and desensitization. To fully realize the therapeutic potential of this compound, further research is imperative. Specifically, detailed pharmacokinetic and pharmacodynamic studies, as well as head-to-head comparative studies with capsaicin, are necessary to delineate its unique properties. The development of robust and specific experimental protocols will be crucial for advancing our understanding of this promising compound. The information and methodologies presented in this guide are intended to serve as a foundational resource for the scientific community to build upon in their exploration of this compound's pharmacological landscape.

References

- 1. Studies on the metabolism and toxicology of emerging capsinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Studies of the toxicological potential of capsinoids, XII: pharmacokinetic study of capsinoid-containing CH-19 Sweet extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extraction and Purification of Capsaicin from Capsicum Oleoresin Using a Combination of Tunable Aqueous Polymer-Phase Impregnated Resin (TAPPIR) Extraction and Chromatography Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 11. researchgate.net [researchgate.net]

The Discovery and Natural Occurrence of Capsiconiate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiconiate, a member of the capsinoid family, represents a compelling area of research in pharmacology and natural product chemistry. As a non-pungent analogue of capsaicin, the compound responsible for the heat in chili peppers, this compound offers the potential for therapeutic applications without the associated sensory irritation. This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies related to this compound, tailored for professionals in research and drug development.

Discovery and Natural Sources

Capsinoids, including this compound, were first reported in the scientific literature in 1989 following their isolation from a unique, non-pungent variety of chili pepper, CH-19 Sweet.[1] These compounds are structurally similar to capsaicin but are esters rather than amides, which is believed to contribute to their lack of pungency.

The primary natural sources of this compound are plants of the Capsicum genus, commonly known as chili peppers. While present in various cultivars, the concentration of this compound and other capsinoids can vary significantly depending on the pepper variety, maturity, and growing conditions.[2][3]

Quantitative Data on Capsinoid Content

The following table summarizes the quantitative data on capsaicinoid and capsinoid content in various Capsicum species, providing a comparative overview for researchers.

| Capsicum Variety/Species | Compound(s) | Concentration | Reference |

| Sungil-c (C. annuum) | Capsaicin | 3.42 mg/g extract | [4] |

| Sungil-c (C. annuum) | Dihydrocapsaicin | 1.20 mg/g extract | [4] |

| Filius Blue (C. annuum) | Total Capsaicinoids | Peak at ~1.8 mg/g FW (41 dpa) | [2] |

| Filius Green (C. annuum) | Total Capsaicinoids | Peak at ~1.2 mg/g FW (69 dpa) | [2] |

| Filius Blue (C. annuum) | Capsiate | Peak at ~0.012 mg/g FW (34 dpa) | [2] |

| Filius Green (C. annuum) | Capsiate | Peak at ~0.007 mg/g FW (34 dpa) | [2] |

| Dzuljunska Sipka (C. annuum) | Total Capsaicinoids | 40.75 ± 0.54 g/kg DW | [5] |

| Cayenne (C. annuum) | Total Capsaicinoids | 720 - 4,360 ppm | [6] |

| Jalapeño (C. annuum) | Total Capsaicinoids | 1,110 - 7,260 ppm | [6] |

| Habanero (C. chinense) | Total Capsaicinoids | 5,200 - 14,000 ppm | [6] |

| AVPP0705 | Capsaicin | 13,076 µg/kg | [7] |

| AVPP0705 | Dihydrocapsaicin | 7,155 µg/kg | [7] |

Note: dpa = days post-anthesis; FW = fresh weight; DW = dry weight. Concentrations can vary based on extraction methods and analytical techniques.

Experimental Protocols

Extraction of Capsinoids from Capsicum Fruit

This protocol describes a general method for the solvent extraction of capsinoids, including this compound, from chili pepper fruit.

Materials:

-

Fresh or dried chili peppers

-

Blender or grinder

-

Ethanol (95% or absolute)

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

-

Glass beakers and flasks

Procedure:

-

Sample Preparation: Dry the chili peppers to remove excess water, which can interfere with the extraction. Grind the dried peppers into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Place the powdered pepper material into a glass container.

-

Add ethanol in a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Allow the mixture to macerate for 24-48 hours at room temperature with occasional stirring. For a faster extraction, a Soxhlet extractor can be used, which typically reduces the extraction time to a few hours.[8]

-

-

Filtration: Separate the solid plant material from the ethanol extract by filtration. Gravity filtration can be used, but vacuum filtration is more efficient.

-

Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C) to obtain the crude capsinoid extract.

Separation and Analysis by UHPLC

This protocol outlines a method for the separation and quantification of capsinoids using Ultra-High-Performance Liquid Chromatography (UHPLC).

Instrumentation and Columns:

-

UHPLC system with a photodiode array (PDA) or fluorescence detector.

-

Reversed-phase C18 or phenyl-hexyl column (e.g., Waters CORTECS T3, 2.1 mm i.d. x 150 mm, 1.6 µm particle size).[9]

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% acetic acid or formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% acetic acid or formic acid.

-

A gradient elution is typically used to achieve optimal separation of the various capsaicinoids and capsinoids. A rapid separation can be achieved in under 5 minutes with an optimized gradient.[10][11]

Procedure:

-

Sample Preparation: Dissolve the crude extract in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Quantification: Create a calibration curve using certified reference standards of the capsinoids of interest to quantify their concentration in the sample.

Structural Elucidation by NMR and MS/MS

Mass Spectrometry (MS/MS):

-

LC-MS/MS is a powerful tool for the identification and quantification of capsinoids. The characteristic fragmentation pattern of the vanillyl group (m/z 137) is a key indicator of capsaicinoids and capsinoids.[12]

-

Direct Analysis in Real Time (DART) coupled with MS can be used for rapid screening of capsaicinoid content.[13]

Nuclear Magnetic Resonance (NMR):

-

NMR spectroscopy is essential for the definitive structural confirmation of isolated compounds, including novel capsinoids.[14][15] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the complete chemical structure.

Mandatory Visualizations

Biosynthetic Pathway of Capsinoids

Caption: Biosynthesis of this compound via the phenylpropanoid and branched-chain fatty acid pathways.

Experimental Workflow for this compound Analysis

References

- 1. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Content of Capsaicinoids and Capsiate in “Filius” Pepper Varieties as Affected by Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of Different Factors on the Metabolism of Capsaicinoids in Pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of capsaicinoids in Capsicum annuum using HPLC/UV -Journal of Applied Biological Chemistry [koreascience.kr]

- 5. Phenolic Compounds and Capsaicinoids in Three Capsicum annuum Varieties: From Analytical Characterization to In Silico Hypotheses on Biological Activity [mdpi.com]

- 6. Frontiers | Recovery of Capsaicinoids and Other Phytochemicals Involved With TRPV-1 Receptor to Re-valorize Chili Pepper Waste and Produce Nutraceuticals [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Separation of Nonivamide and Capsaicin by Ultrahigh-Performance Liquid Chromatography for Routine Analysis of Capsaicinoids in Capsicum Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Separation of nordihydrocapsiate from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in analysis of capsaicin and its effects on metabolic pathways by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. biorxiv.org [biorxiv.org]

The Role of Capsaicinoids, Including Capsiconiate, in Sensory Neuron Desensitization: A Technical Guide

Disclaimer: Specific research on "capsiconiate" is limited. This guide synthesizes comprehensive data from its parent compound, capsaicin, and its close synthetic analog, nonivamide (also known as PAVA or this compound). The fundamental mechanisms of action via the TRPV1 receptor are highly conserved across these molecules.

Executive Summary

Capsaicinoids, the class of compounds including this compound (nonivamide) and capsaicin, are potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons and is a key integrator of noxious thermal and chemical stimuli. The clinical utility of topical capsaicinoids for analgesia stems from their unique ability to induce a lasting state of desensitization in these neurons following an initial excitatory phase. This guide provides an in-depth examination of the molecular mechanisms underpinning this desensitization, details the experimental protocols used to investigate these phenomena, and presents quantitative data to support the current understanding of TRPV1 modulation.

Mechanism of Action: From Activation to Desensitization

The interaction of this compound and other capsaicinoids with sensory neurons is a biphasic process: an initial acute activation that elicits a sensation of burning pain, followed by a prolonged period of desensitization, which results in analgesia.

Acute Activation of TRPV1

Upon application, this compound binds to a specific pocket on the TRPV1 receptor. This binding event stabilizes the channel in an open conformation, permitting a significant influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron[1][2]. This influx leads to membrane depolarization, triggering action potentials that are transmitted to the central nervous system and perceived as pain and heat[1].

Molecular Pathways of Desensitization

Continuous or repeated exposure to this compound leads to a refractory state where the neuron no longer responds to the agonist or other noxious stimuli. This desensitization is a multi-faceted process driven primarily by the surge in intracellular Ca²⁺.

Key Mechanisms Include:

-

Ca²⁺-Dependent Dephosphorylation: The elevated intracellular Ca²⁺ activates the phosphatase calcineurin . Calcineurin dephosphorylates specific residues on the TRPV1 channel, which reduces its sensitivity and promotes a closed state[3].

-

PIP₂ Depletion: TRPV1 activity is dependent on the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂). The Ca²⁺ influx can activate Phospholipase C (PLC), which hydrolyzes PIP₂, leading to channel inhibition. Recovery from desensitization requires the ATP-dependent resynthesis of PIP₂[4][5].

-

PKA-Mediated Counteraction: The cAMP-dependent protein kinase (PKA) pathway opposes desensitization. PKA phosphorylates TRPV1 at sites like Ser116 and Thr370, which sensitizes the channel and reduces the rate of desensitization. Pro-inflammatory mediators often enhance PKA activity, contributing to hyperalgesia[3].

-

Receptor Internalization: Prolonged agonist exposure triggers the endocytosis of TRPV1 channels from the plasma membrane, followed by their degradation in lysosomes. This reduction in surface receptor density contributes to long-term desensitization.

Quantitative Data Presentation

The potency of TRPV1 agonists is typically quantified by their half-maximal effective concentration (EC₅₀). Lower EC₅₀ values indicate higher potency.

Table 1: Comparative Potency of TRPV1 Agonists

| Compound | EC₅₀ Value (μM) | Experimental System | Reference |

| Capsaicin | 0.14 ± 0.01 | Mouse TRPV1 in HEK cells | [6] |

| Capsaicin | 0.21 | Mouse TRPV1 in HEK cells | [7] |

| Capsaicin | 2.2 ± 1.2 | CHO cells | [8] |

| Nonivamide (this compound) | Approx. 2x higher than Capsaicin | Rat sensory neurons (in vivo) | [9] |

| Phenylacetylrinvanil (PhAR) | 0.00009 | Human TRPV1 | [10] |

| Resiniferatoxin (RTX) | 0.000011 | Human TRPV1 | [10] |

| ZINC-Cpd-1 | 0.053 ± 0.006 | Electrophysiology Assay | [11] |

| ZINC-Cpd-2 | 0.053 ± 0.004 | Electrophysiology Assay | [11] |

| ZINC-Cpd-3 | 0.092 ± 0.010 | Electrophysiology Assay | [11] |

Note: EC₅₀ values can vary significantly based on the expression system, cell type, and experimental conditions (e.g., membrane potential, pH).

Table 2: Capsaicin-Induced Current and Desensitization Data

| Parameter | Condition | Value | Experimental System | Reference |

| Current Density | 0.1 μM Capsaicin | -33 ± 10 pA/pF | Whole-cell patch clamp | [7] |

| Current Density | 0.3 μM Capsaicin | -104 ± 32 pA/pF | Whole-cell patch clamp | [7] |

| Desensitization Half-Decay Time | 1 μM Capsaicin (no ATP) | 6 ± 1 seconds | HEK293 cells | [4] |

| Recovery from Desensitization | 1 μM Capsaicin (no ATP) | Virtually no recovery | HEK293 cells | [4] |

| Recovery from Desensitization | 1 μM Capsaicin (4 mM ATP) | Full recovery | HEK293 cells | [4] |

Experimental Protocols

The study of this compound-induced desensitization relies on established techniques to measure ion channel activity and intracellular signaling in real-time.

Protocol: Calcium Imaging Assay

This method measures changes in intracellular Ca²⁺ concentration in response to agonist application using fluorescent indicators.

-

Objective: To quantify the Ca²⁺ influx and subsequent desensitization profile of sensory neurons or TRPV1-expressing cells upon exposure to this compound.

-

Materials:

-

HEK293 cells transfected with TRPV1 or primary Dorsal Root Ganglion (DRG) neurons.

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-8 AM)[12][13].

-

Poly-D-lysine coated coverslips or plates.

-

Ringer's solution or similar physiological buffer.

-

Fluorescence microscope with an imaging system.

-

This compound/capsaicin stock solution.

-

-

Methodology:

-

Cell Plating: Seed cells onto coated coverslips and culture for 24-48 hours.

-

Dye Loading: Incubate cells with a Ca²⁺ indicator (e.g., 4 μM Fluo-8) in buffer for 30 minutes at 37°C[13].

-

Washing: Gently wash cells twice with buffer to remove extracellular dye.

-

Imaging: Mount the coverslip onto the microscope stage. Acquire a baseline fluorescence reading.

-

Agonist Application: Add this compound at the desired concentration and record the change in fluorescence intensity over time.

-

Desensitization Test: After the initial response has peaked and returned toward baseline, apply a second, often higher, concentration of the agonist to measure the degree of desensitization (i.e., the blunted response).

-

Data Analysis: The fluorescence intensity is typically expressed as a ratio (F/F₀), where F is the current fluorescence and F₀ is the baseline. The peak response and the area under the curve are analyzed.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of the ion currents flowing through TRPV1 channels.

-

Objective: To directly measure the magnitude, kinetics, and voltage-dependence of TRPV1 currents during activation and desensitization by this compound.

-

Materials:

-

TRPV1-expressing cells (e.g., HEK293, CHO).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Intracellular (pipette) and extracellular (bath) solutions.

-

Agonist (this compound) and antagonist (e.g., capsazepine) solutions.

-

-

Methodology:

-

Cell Preparation: Isolate a single cell for recording.

-

Pipette Positioning: Using a micromanipulator, bring the glass micropipette (filled with intracellular solution) into contact with the cell membrane.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Recording: Record baseline current. Perfuse the cell with the this compound-containing extracellular solution and record the inward current.

-

Desensitization Protocol: Apply the agonist repeatedly with washout periods in between to observe the progressive reduction in current amplitude (tachyphylaxis)[14].

-

Data Analysis: Measure peak current amplitude, current density (pA/pF), and the rate of current decay to quantify activation and desensitization.

-

Therapeutic Implications and Future Directions

The ability of this compound and other TRPV1 agonists to induce profound and long-lasting desensitization of nociceptive neurons is the foundation of their use in topical analgesics for neuropathic pain. By rendering these neurons unresponsive, they effectively block the transmission of pain signals.

Future research is focused on developing "biased agonists" that might preferentially induce the desensitization pathways while minimizing the initial painful activation phase. Understanding the precise stoichiometry of phosphorylation and the dynamics of receptor trafficking will be crucial for designing next-generation analgesics that can offer sustained pain relief with improved patient tolerance.

References

- 1. What is the mechanism of Nonivamide? [synapse.patsnap.com]

- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ca2+-dependent desensitization in the vanilloid receptor TRPV1 by calcineurin and cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket | eLife [elifesciences.org]

- 7. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]

- 8. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]

- 12. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats [frontiersin.org]

The Biological Activities of Capsiconiate and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of capsiconiate and its analogues, a class of compounds known as capsinoids. These non-pungent analogues of capsaicin, the active component in chili peppers, have garnered significant interest for their potential therapeutic applications, particularly in the areas of weight management, cancer, and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this promising field.

Introduction to this compound and its Analogues

Capsinoids, including capsiate, dihydrocapsiate, and nordihydrocapsiate, are naturally occurring compounds found in non-pungent varieties of chili peppers, such as the CH-19 Sweet pepper.[1] Structurally similar to capsaicinoids, the key difference lies in the central linkage: capsinoids possess an ester bond, whereas capsaicinoids have a more stable amide bond. This structural variation is responsible for their lack of pungency, as the ester bond is readily hydrolyzed in the oral cavity, preventing the activation of TRPV1 receptors on the tongue.[2] However, upon reaching the gut, these compounds can activate TRPV1 receptors, initiating a cascade of physiological responses.[2]

Mechanism of Action: TRPV1 Activation and Downstream Signaling

The primary molecular target of this compound and its analogues is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[3] Activation of TRPV1 by capsinoids leads to an influx of calcium ions (Ca2+), triggering a variety of downstream signaling pathways.

TRPV1 Activation Pathway

The binding of a capsinoid to the TRPV1 receptor induces a conformational change, opening the channel pore and allowing cations, primarily Ca2+, to flow into the cell. This influx of Ca2+ depolarizes the cell membrane and acts as a second messenger to initiate further signaling cascades. The activation of TRPV1 can be modulated by various factors, including pH and temperature.

References

- 1. The effects of capsaicin and capsiate on energy balance: critical review and meta-analyses of studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of Capsaicin and Capsiate on Energy Balance: Critical Review and Meta-analyses of Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Capsaicin and its analogues: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermogenic Properties of Capsiconiate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsiconiate, a non-pungent capsaicin analog found in CH-19 Sweet peppers, has garnered significant attention for its potential role in managing metabolic health through the induction of thermogenesis. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the thermogenic properties of this compound and its related compounds, capsinoids. By activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this compound initiates a signaling cascade that stimulates the sympathetic nervous system (SNS), enhances energy expenditure, and promotes fat oxidation. This document details the underlying molecular pathways, summarizes key clinical findings in structured tables, and provides detailed protocols for relevant experimental procedures to facilitate further research and development in this promising area.

Introduction

Obesity and related metabolic disorders represent a growing global health crisis. A key strategy in combating these conditions is to increase energy expenditure. Thermogenesis, the process of heat production in organisms, is a critical component of energy metabolism. Brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT) are central to adaptive thermogenesis, primarily through the action of Uncoupling Protein 1 (UCP1).[1]

Capsinoids, including this compound, are a class of compounds that have demonstrated the ability to augment energy expenditure and enhance fat oxidation.[2] Unlike the more pungent capsaicin, the non-pungent nature of this compound makes it a more tolerable candidate for therapeutic applications. This guide will delve into the technical details of how this compound exerts its thermogenic effects.

Mechanism of Action: The TRPV1-SNS-BAT Axis

The primary mechanism by which this compound induces thermogenesis is through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4] This activation initiates a cascade of events that ultimately leads to increased heat production.

TRPV1 Activation and Sympathetic Nervous System Stimulation

This compound, upon ingestion, activates TRPV1 receptors located in the gastrointestinal tract.[2] This activation triggers afferent signals to the central nervous system, which in turn stimulates the sympathetic nervous system (SNS).[5] The SNS then releases catecholamines, such as norepinephrine, which act on various tissues, most notably brown and beige adipose tissue.[2]

Signaling Pathways in Adipocytes

Norepinephrine released from sympathetic nerve endings binds to β-adrenergic receptors (primarily β3-AR) on the surface of brown and beige adipocytes.[3] This binding initiates an intracellular signaling cascade that is central to the thermogenic process.

The following diagram illustrates the key signaling pathway from TRPV1 activation to UCP1-mediated thermogenesis:

References

- 1. Capsinoids and related food ingredients activating brown fat thermogenesis and reducing body fat in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of Capsaicin and Capsiate on Energy Balance: Critical Review and Meta-analyses of Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Human Brown Adipose Tissue by Capsinoids, Catechins, Ephedrine, and Other Dietary Components: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of TRP Channels in Adipocyte Thermogenesis: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of TRPV1 Channels in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Capsiconiate on Intracellular Calcium Dynamics: A Technical Overview

Disclaimer: This technical guide synthesizes the current understanding of the effects of capsaicinoids on intracellular calcium levels, primarily drawing from research on capsaicin, a structurally and functionally related vanilloid compound. Capsiconiate, a non-pungent capsaicin analog, is presumed to exert its effects through similar core mechanisms involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data and protocols presented herein are based on studies of capsaicin and should be considered representative of the expected effects of this compound, pending direct experimental verification.

Executive Summary

This compound is a non-pungent analog of capsaicin that activates the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This activation leads to a significant increase in intracellular calcium ([Ca²⁺]i) concentrations, a critical event in cellular signaling. The elevation in [Ca²⁺]i is a dual process, involving both the influx of extracellular calcium and the release of calcium from intracellular stores, primarily the endoplasmic reticulum. The precise dynamics of this calcium signal—its amplitude, duration, and spatial distribution—are key determinants of the downstream cellular responses. This document provides a comprehensive technical overview of the mechanisms by which this compound influences intracellular calcium levels, details common experimental protocols for its study, and presents quantitative data from relevant research.

Core Mechanism of Action: TRPV1-Mediated Calcium Influx

The primary molecular target of this compound is the TRPV1 ion channel, a non-selective cation channel predominantly expressed in sensory neurons and also found in various other cell types. The binding of this compound to the TRPV1 receptor induces a conformational change, opening the channel pore and allowing the passage of cations, most notably Ca²⁺, down their electrochemical gradient.

Influx from the Extracellular Space

Upon activation, the TRPV1 channel facilitates a rapid and substantial influx of Ca²⁺ from the extracellular environment into the cytoplasm. This initial influx is a key trigger for subsequent intracellular signaling events.

Release from Intracellular Stores

In addition to promoting extracellular Ca²⁺ entry, TRPV1 activation can also lead to the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR). This process, known as calcium-induced calcium release (CICR), is often mediated by ryanodine receptors (RyRs) on the ER/SR membrane, which are sensitized by the initial influx of Ca²⁺ through TRPV1. Some studies also suggest a direct interaction or localization of TRPV1 on the ER membrane, which could directly gate Ca²⁺ release.

Quantitative Analysis of Capsaicinoid-Induced Calcium Changes

The following tables summarize quantitative data from studies investigating the effects of capsaicinoids on intracellular calcium levels in various cell types. These data provide a reference for the expected dose-dependent effects of this compound.

| Cell Type | Agonist Concentration | Peak [Ca²⁺]i Change (Normalized) | Antagonist Effect | Reference |

| Dorsal Root Ganglion (DRG) Neurons | 1 µM Capsaicin | Transient elevation in Ca²⁺-free solution | Blocked by Capsazepine | [1] |

| HEK293 cells expressing TRPV1 | 1 µM Capsaicin | ~50% endocytosis in 2 mM Ca²⁺ | - | [2] |

| st-TRPV1 HeLa cells | 1 µM CAP | Significant increase in [Ca²⁺]i | Inhibited by 10 µM CPZ | [3][4] |

| st-TRPV1 HeLa cells | 10 µM CAP | Fast and persistent increase in [Ca²⁺]i | Partially inhibited by 10 µM CPZ | [3][4] |

| PC12 cells | 300 µM Capsaicin | Significant change in Fluo-4 fluorescence | Blocked by 100 µM Capsazepine | [5] |

| HEK293T cells overexpressing TRPV1 | 10 µM Capsaicin | Significant increase in F/F0 | - | [6] |

| HEK 293 cells expressing TRPV1 | 1 nmol/L Capsaicin | Mean change in Fura ratio | - | [7] |

| HEK 293 cells expressing TRPV1 | 3 µmol/L Capsaicin | Maximum induced response | - | [7] |

Experimental Protocols

The study of this compound's effect on intracellular calcium levels typically involves live-cell imaging with fluorescent Ca²⁺ indicators.

General Protocol for Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound application.

Materials:

-

Cells expressing TRPV1 (e.g., primary DRG neurons, HEK293-TRPV1 stable cell line).

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded indicator like GCaMP).

-

Pluronic F-127 (for aiding dye loading).

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

This compound stock solution (in a suitable solvent like DMSO).

-

TRPV1 antagonist (e.g., capsazepine) for control experiments.

-

Fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets.

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy 24-48 hours prior to the experiment.

-

Dye Loading:

-

Prepare a loading solution of the Ca²⁺ indicator dye in HBSS. For Fura-2 AM or Fluo-4 AM, a final concentration of 1-5 µM is common. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with fresh HBSS to remove excess dye.

-

-

Imaging:

-

Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO₂).

-

Acquire baseline fluorescence images for a few minutes to establish a stable baseline.

-

Apply this compound solution to the cells.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at both the calcium-bound and calcium-free excitation wavelengths.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest over time.

-

For ratiometric dyes, calculate the ratio of fluorescence intensities at the two wavelengths.

-

Normalize the data to the baseline fluorescence to represent the change in [Ca²⁺]i.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Figure 1: Signaling pathway of this compound-induced calcium elevation.

Figure 2: General experimental workflow for calcium imaging.

Conclusion

This compound, through its action as a TRPV1 agonist, is a potent modulator of intracellular calcium levels. The resulting increase in [Ca²⁺]i, driven by both influx from the extracellular space and release from internal stores, serves as a critical second messenger that can initiate a wide array of cellular responses. Understanding the precise mechanisms and quantitative aspects of this calcium signaling is fundamental for researchers and drug development professionals working with this class of compounds. The experimental protocols and data presented in this guide provide a foundational framework for the investigation of this compound's effects on cellular calcium homeostasis.

References

- 1. Effects of capsaicin on Ca(2+) release from the intracellular Ca(2+) stores in the dorsal root ganglion cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transient Receptor Potential Vanilloid 1 Expression Mediates Capsaicin-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Capsiconiate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Capsiconiate, a naturally occurring coniferyl ester found in plants of the Capsicum genus, has garnered significant interest within the scientific community.[1] As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, it serves as a valuable pharmacological tool for studying nociception, inflammation, and neurogenic inflammation.[1][2] The targeted activation of TRPV1 by this compound triggers a cascade of intracellular events, primarily mediated by calcium influx, making it a key compound for investigating the role of this ion channel in various physiological and pathological processes. Its synthesis in a laboratory setting is crucial for ensuring a pure and reliable source for in-depth research and preclinical studies.

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key precursor, coniferyl alcohol. The second stage is the enzymatic esterification of coniferyl alcohol with (E)-8-methyl-6-nonenoic acid. This biocatalytic approach offers high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Experimental Protocols

Part 1: Synthesis of Coniferyl Alcohol from Vanillin

This protocol outlines the synthesis of coniferyl alcohol, a key intermediate, starting from vanillin via a Wittig reaction followed by reduction.

Materials:

-

Vanillin

-

Ethyl(triphenylphosphoranylidene)acetate

-

Toluene

-

Diisobutylaluminium hydride (DIBALH)

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Wittig Reaction:

-

In a round-bottom flask, dissolve vanillin (1 equivalent) and ethyl(triphenylphosphoranylidene)acetate (1.1 equivalents) in dry toluene.

-

Heat the mixture to 110°C and reflux for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl ferulate.

-

-

Reduction to Coniferyl Alcohol:

-

Dissolve the purified ethyl ferulate (1 equivalent) in dry toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add DIBALH (2.5 equivalents, 1.0 M solution in hexanes) dropwise to the cooled solution.

-

Stir the reaction mixture at -78°C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude coniferyl alcohol by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Part 2: Enzymatic Synthesis of this compound

This protocol describes the lipase-catalyzed esterification of coniferyl alcohol with (E)-8-methyl-6-nonenoic acid to produce this compound.

Materials:

-

Coniferyl alcohol (from Part 1)

-

(E)-8-methyl-6-nonenoic acid

-

Immobilized Candida antarctica lipase B (CALB)

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Molecular sieves (3Å)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Esterification Reaction:

-

In a screw-capped vial, combine coniferyl alcohol (1 equivalent) and (E)-8-methyl-6-nonenoic acid (1.5 equivalents).

-

Add dry 2-methyl-2-butanol as the solvent.

-

Add activated molecular sieves to remove water generated during the reaction.

-

Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture (approximately 10% by weight of the substrates).

-

Seal the vial and place it in an incubator shaker at 60°C with constant agitation for 48-72 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

-

Work-up and Purification:

-

After the reaction reaches completion, filter off the immobilized lipase and molecular sieves.

-

Wash the solids with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

-

Data Presentation

Table 1: Summary of Quantitative Data for Coniferyl Alcohol Synthesis

| Step | Reactants | Product | Solvent | Yield (%) | Purity (%) |

| Wittig Reaction | Vanillin, Ethyl(triphenylphosphoranylidene)acetate | Ethyl ferulate | Toluene | 85-95 | >95 |

| Reduction | Ethyl ferulate, DIBALH | Coniferyl alcohol | Toluene | 80-90 | >98 |

Table 2: Summary of Quantitative Data for this compound Synthesis

| Step | Reactants | Product | Enzyme | Solvent | Yield (%) | Purity (%) |

| Esterification | Coniferyl alcohol, (E)-8-methyl-6-nonenoic acid | This compound | Immobilized Candida antarctica lipase B | 2-methyl-2-butanol | 60-80 (estimated) | >97 |

Mandatory Visualization

Caption: Experimental workflow for the two-part synthesis of this compound.

Caption: Simplified signaling pathway of TRPV1 activation by this compound.

References

Application Notes & Protocols: Isolation of Capsinoids from Capsicum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsinoids, including capsiate, dihydrocapsiate, and nordihydrocapsiate, are a class of non-pungent compounds found in Capsicum species, structurally similar to the pungent capsaicinoids like capsaicin. The term "capsiconiate" refers to a related coniferyl ester, also identified as a TRPV1 agonist, isolated from Capsicum plants[1]. While specific, detailed isolation protocols for this compound are not widely documented in peer-reviewed literature, the structural similarities between these compounds suggest that established methods for isolating capsinoids can be effectively adapted.

This document provides a comprehensive protocol for the bulk extraction and purification of capsinoids from dried Capsicum annuum fruit, based on methodologies that have proven effective for large-scale isolation[2][3]. This protocol can serve as a robust starting point for researchers aiming to isolate this compound and other related compounds. The procedure involves an initial solvent extraction, followed by liquid-liquid partitioning and column chromatography for purification.

I. Overall Experimental Workflow

The isolation and purification of capsinoids from Capsicum fruit is a multi-step process designed to efficiently separate the target compounds from other plant materials. The workflow begins with the preparation of the plant material, followed by extraction, partitioning, and final purification using chromatography.

II. Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification methods for capsaicinoids and capsinoids, providing a basis for comparison and optimization.

Table 1: Efficiency of Solvents for Capsinoid Extraction [2]

| Extraction Solvent | Yield of Crude Extract (% wt/wt) | Purity in Crude Extract (% wt/wt) | Recovery (mg/1g Peppers) |

| Capsiate | Dihydrocapsiate | ||

| Pentane | 8.17 | 2.63 | 1.94 |

| Hexane | 6.72 | 2.31 | 1.70 |

| Heptane | 6.45 | 2.20 | 1.62 |

| Ethyl Acetate | 10.21 | 1.85 | 1.36 |

Table 2: Capsinoid Purity After Liquid-Liquid Partitioning [2]

| Partition | Capsiate Purity (% wt/wt) | Dihydrocapsiate Purity (% wt/wt) | Combined Capsinoid Purity (% wt/wt) |

| Acetonitrile | 26.3 | 19.4 | 45.7 |

Table 3: Capsinoid Purity After Column Chromatography [3]

| Chromatographic Fraction | Combined Capsinoid Purity (% wt/wt) |

| Acetonitrile Eluate | 96.6 |

Table 4: Comparison of Various Extraction Methods for Capsaicinoids [4][5][6]

| Method | Solvent | Temperature (°C) | Time | Yield/Recovery | Purity |

| Ultrasound-Assisted Extraction (UAE) | Methanol | Ambient | - | 85.26% | - |

| Microwave-Assisted Extraction (MAE) | Ethanol | 125 | 5 min | - | - |

| Pressurized Liquid Extraction (PLE) | Methanol | 100 | - | Highest among compared methods | - |

| Soxhlet Extraction (SOX) | Methanol | - | 2 hours | - | - |

| Enzymatic Treatment | Water | 50 | 7 hours | 80% recovery | - |

| Aqueous Two-Phase System (TAPPIR) | PEG/Sodium Citrate | - | - | 95.82% | 92% (after chromatography) |

III. Experimental Protocols

A. Materials and Equipment

-

Plant Material: Dried fruit of Capsicum annuum (high-capsinoid variety).

-

Solvents: Pentane, acetonitrile (ACN), water (H₂O), isopropyl alcohol, acetone (all HPLC grade).

-

Equipment: Laboratory mill/grinder, large flasks, Büchner funnel, vacuum filtering flask, rotary evaporator, separatory funnels, glass chromatography column.

-

Stationary Phase: Diaion® HP20ss resin.

-

Analytical: High-Performance Liquid Chromatography (HPLC) system for quantification.

B. Protocol 1: Bulk Extraction of Capsinoids [2]

-

Sample Preparation:

-

Dry the Capsicum annuum fruit. A loss on drying of approximately 80% is expected.

-

Grind the dried fruit into a fine powder using a laboratory mill.

-

-

Solvent Extraction:

-

Submerge the ground pepper material in pentane in a large flask.

-

Agitate the mixture for a designated period to ensure thorough extraction.

-

Filter the mixture using a Büchner funnel under vacuum to separate the pentane extract from the solid plant material.

-

Remove the pentane from the filtrate using a rotary evaporator to yield the crude pentane extract.

-

C. Protocol 2: Liquid-Liquid Partitioning for Capsinoid Enrichment [2]

-

Dissolution:

-

Dissolve the crude pentane extract in pentane to a concentration of approximately 20 mg/mL.

-

-

Partitioning:

-

Transfer the pentane solution to a large separatory funnel.

-

Add an equal volume of acetonitrile to the separatory funnel.

-

Shake the funnel vigorously to partition the compounds between the two immiscible phases. Allow the layers to separate.

-

Drain the lower acetonitrile layer.

-

Repeat the partitioning of the pentane phase with fresh acetonitrile up to four times to maximize the recovery of capsinoids.

-

Combine all acetonitrile partitions.

-

-

Solvent Removal:

-

Dry the combined acetonitrile partition by rotary evaporation. The resulting material is the enriched capsinoid extract.

-

D. Protocol 3: Column Chromatography for High-Purity Capsinoids [2][3]

-

Sample Adsorption:

-

Dissolve the enriched acetonitrile partition in a small volume of isopropyl alcohol.

-

Add HP20ss resin to the solution along with acetone to adsorb the sample material onto the resin.

-

Remove the solvent by rotary evaporation.

-

-

Column Packing and Conditioning:

-

Prepare a column with HP20ss resin as the stationary phase.

-

Condition the column by washing sequentially with acetonitrile and then water.

-

-

Elution:

-

Load the resin with the adsorbed sample onto the top of the conditioned column.

-

Wash the column with water to remove highly polar impurities.

-

Elute the capsinoids from the column using acetonitrile.

-

Collect the acetonitrile fraction.

-

-

Final Product:

-

Remove the acetonitrile from the eluate by rotary evaporation to obtain high-purity capsinoids.

-